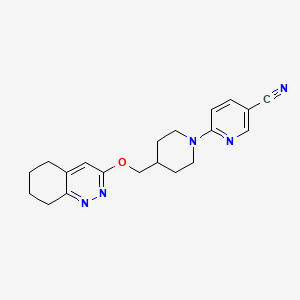
6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound with multifaceted applications in chemistry, biology, medicine, and industry. Its unique structure, combining cinnoline and nicotinonitrile moieties, provides it with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multiple steps:
Formation of the 5,6,7,8-Tetrahydrocinnolin-3-yl moiety: : This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: : This often requires nucleophilic substitution reactions, where the piperidine nitrogen attacks a suitable electrophile.
Linking the cinnoline and piperidine units via a methylene bridge: : This step may involve the use of formaldehyde or other methylene-donating reagents under controlled conditions.
Incorporation of the nicotinonitrile group: : This final step can be accomplished through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts and base.
Industrial Production Methods
Industrial production of this compound requires optimizing these synthetic routes to ensure high yield and purity. Large-scale reactions often involve continuous flow techniques and efficient purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methylene bridge, using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The nicotinonitrile group can be reduced to corresponding amines under catalytic hydrogenation conditions.
Substitution: : The piperidine ring allows for various nucleophilic substitutions, which can modify the compound's properties.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-CPBA.
Reducing agents: : Hydrogen gas with Pd/C, lithium aluminum hydride.
Bases and nucleophiles: : Sodium hydride, potassium carbonate, primary amines.
Major Products Formed
Oxidation products: : Hydroxylated derivatives at the methylene bridge.
Reduction products: : Amino derivatives from the nicotinonitrile group.
Substitution products: : Modified piperidine rings with various functional groups.
Scientific Research Applications
Chemistry
This compound serves as a precursor for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology
It can act as an inhibitor or activator of specific biological pathways, making it useful in biochemical research.
Medicine
Research suggests potential therapeutic applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Industry
It is used in manufacturing specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its cinnoline and nicotinonitrile groups play key roles in binding to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Compared to other cinnoline or nicotinonitrile derivatives, this compound is unique in its combined structure, offering enhanced stability and specific biological activity. Similar compounds include:
5,6,7,8-Tetrahydrocinnolin-3-yl derivatives: : Known for their anti-inflammatory properties.
Nicotinonitrile derivatives: : Widely studied for their role in medicinal chemistry.
Properties
IUPAC Name |
6-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-12-16-5-6-19(22-13-16)25-9-7-15(8-10-25)14-26-20-11-17-3-1-2-4-18(17)23-24-20/h5-6,11,13,15H,1-4,7-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBPMBQYGKORMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2426881.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2426882.png)
![1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole](/img/structure/B2426885.png)
![4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2426886.png)
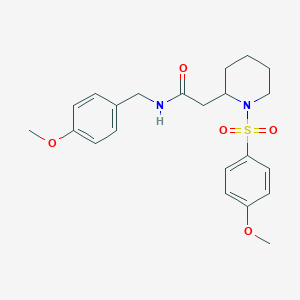
![N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2426889.png)
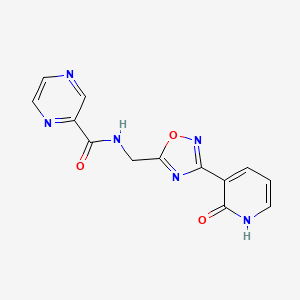
![N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)
![1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B2426896.png)
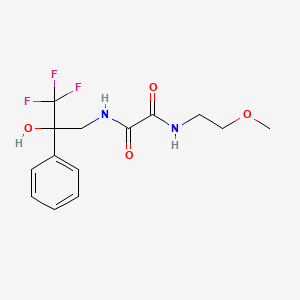

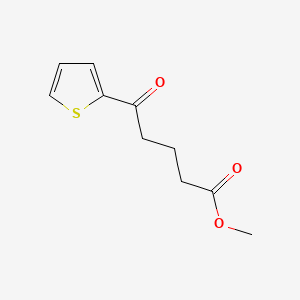
![2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426901.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
